

Application Notes and Protocols for In Vivo Assessment of BDE-183 Toxicity

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Heptabromodiphenyl ether*

Cat. No.: B3428689

[Get Quote](#)

Introduction: The Environmental and Health Significance of BDE-183

Polybrominated diphenyl ethers (PBDEs) are a class of persistent organic pollutants (POPs) that have been extensively used as flame retardants in a wide array of consumer and industrial products. 2,2',3,4,4',5',6-**heptabromodiphenyl ether** (BDE-183) is a prominent congener within the commercial octaBDE mixtures. Due to its chemical stability and lipophilic nature, BDE-183 bioaccumulates in the environment and living organisms, leading to its detection in wildlife and human tissues, including adipose tissue, blood, and breast milk.^{[1][2]} Growing evidence suggests that exposure to BDE-183 and other PBDEs is associated with a range of adverse health effects, including neurotoxicity, hepatotoxicity, and endocrine disruption.^{[1][3]} Consequently, robust and well-validated animal models are imperative for elucidating the mechanisms of BDE-183 toxicity and for conducting human health risk assessments.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of animal models to study the in vivo effects of BDE-183. It offers detailed protocols for assessing key toxicological endpoints and provides insights into the underlying experimental rationale.

Selection of Animal Models: Rationale and Considerations

The selection of an appropriate animal model is a critical step in toxicological research. For studying the effects of persistent organic pollutants like BDE-183, rodents, particularly rats and mice, are the most commonly utilized models due to their physiological similarities to humans, well-characterized genetics, and established toxicological testing protocols.[\[4\]](#)

Why Rodent Models?

- **Toxicokinetic Similarity:** While specific toxicokinetic data for BDE-183 is limited, studies on other PBDE congeners in rats and mice have demonstrated absorption, distribution to lipophilic tissues, metabolism via cytochrome P450 enzymes, and excretion patterns that provide a relevant framework for predicting human disposition.[\[5\]](#)[\[6\]](#) For instance, studies on BDE-154 in Sprague-Dawley rats have shown that a significant portion of the administered dose is retained in lipophilic tissues, with fecal excretion being the primary route of elimination.[\[6\]](#)
- **Established Methodologies:** A vast body of literature exists detailing standardized protocols for neurobehavioral, hepatic, and endocrine assessments in rats and mice, facilitating reproducibility and comparison across studies.[\[7\]](#)[\[8\]](#)[\[9\]](#)
- **Genetic Homology:** The genetic homology between rodents and humans allows for the investigation of molecular mechanisms of toxicity that are often conserved across species.

Recommended Species and Strains:

- **Rats (Sprague-Dawley or Wistar):** These outbred strains are frequently used in general toxicology studies due to their hardiness and well-characterized physiological responses.
- **Mice (C57BL/6):** This inbred strain is valuable for studies requiring a consistent genetic background and for the availability of transgenic models to investigate specific gene-environment interactions.[\[5\]](#)

Ethical Considerations:

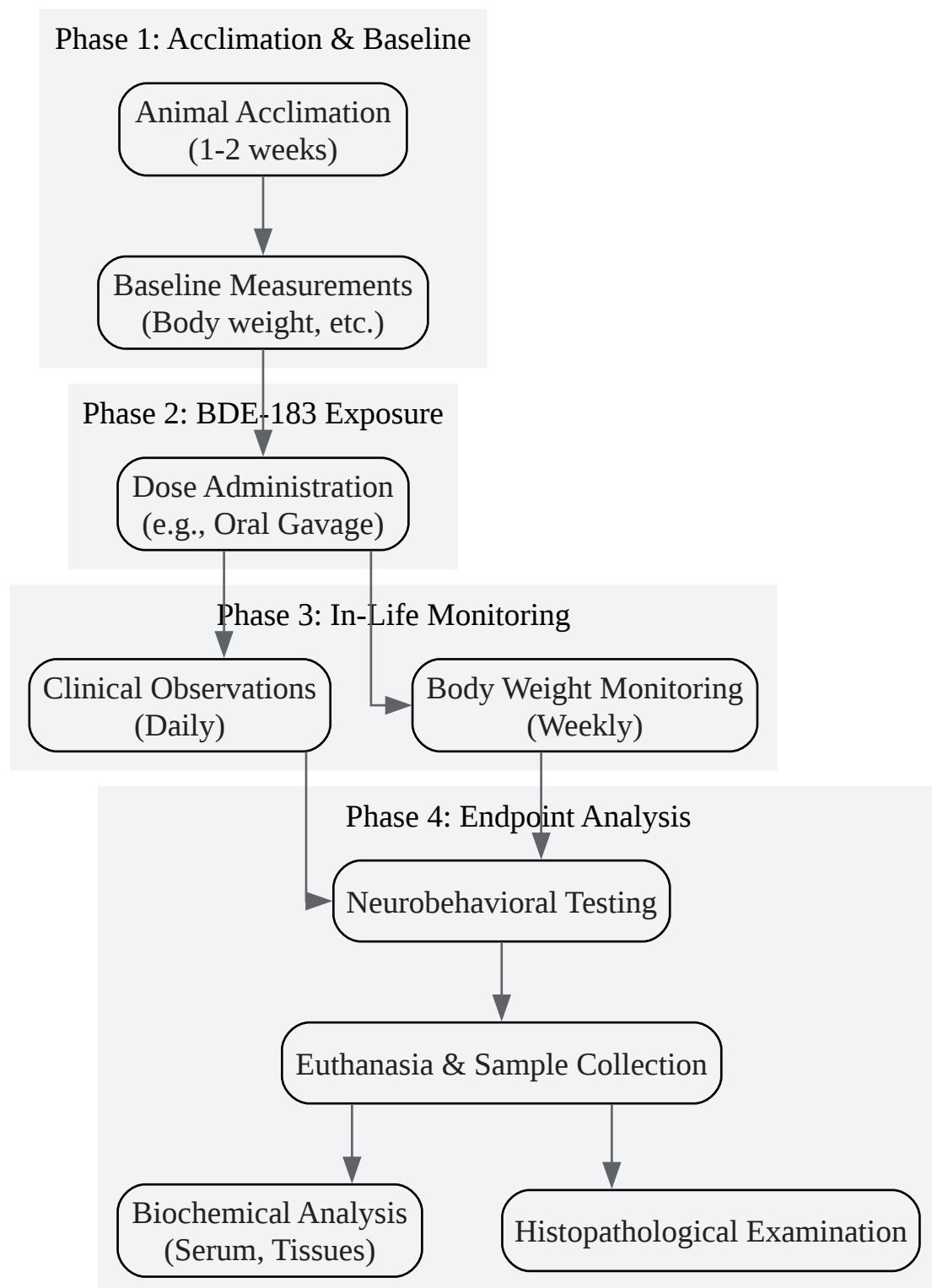
All animal experiments must be conducted in strict accordance with ethical guidelines to ensure animal welfare.[\[10\]](#) Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee. Key principles include the "Three Rs": Replacement (using non-animal methods where possible), Reduction (using the

minimum number of animals necessary), and Refinement (minimizing animal pain and distress).[10]

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a general workflow for an in vivo study investigating the effects of BDE-183.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for in vivo BDE-183 toxicity studies.

Dose Preparation and Administration

Materials:

- BDE-183 (high purity standard)
- Vehicle (e.g., corn oil, sesame oil)
- Analytical balance
- Vortex mixer
- Oral gavage needles (size appropriate for the animal model)
- Syringes

Protocol:

- Dose Calculation: Determine the desired dose levels based on previous studies with similar PBDEs or preliminary dose-ranging studies. Doses should be expressed in mg/kg of body weight.
- Preparation of Dosing Solution:
 - Accurately weigh the required amount of BDE-183.
 - Dissolve the BDE-183 in the chosen vehicle to achieve the desired concentration. Gentle warming and vortexing may be necessary to ensure complete dissolution.
 - Prepare a vehicle-only control solution.
- Dose Administration:
 - Administer the dosing solution or vehicle control to the animals via oral gavage. This route of administration is relevant to human exposure, which often occurs through diet and dust ingestion.
 - The volume of administration should be consistent across all animals and typically ranges from 5 to 10 mL/kg for rats and mice.

- Record the exact time of dosing for each animal.

Rationale: Oral gavage ensures accurate dosing and mimics a primary route of human exposure to BDE-183. The choice of vehicle is critical to ensure the stability and bioavailability of the lipophilic BDE-183.

Neurotoxicity Assessment

BDE-183 exposure has been linked to neurodevelopmental and behavioral deficits.[\[3\]](#) The following protocols are designed to assess locomotor activity, anxiety-like behavior, and spatial learning and memory.

The OFT is used to evaluate general locomotor activity and anxiety-like behavior in a novel environment.[\[7\]](#)[\[8\]](#)[\[11\]](#)

Apparatus:

- A square or circular arena with high walls to prevent escape.
- An automated tracking system with infrared beams or a video camera mounted above the arena.

Protocol:

- Acclimation: Acclimate the animals to the testing room for at least 30 minutes before the test.
[\[8\]](#)
- Test Procedure:
 - Gently place the animal in the center of the open field arena.
 - Allow the animal to explore the arena freely for a predetermined period (e.g., 5-10 minutes).[\[12\]](#)
 - The automated tracking system will record various parameters.
- Data Analysis:

- Locomotor Activity: Total distance traveled, average speed.
- Anxiety-like Behavior: Time spent in the center of the arena versus the periphery (thigmotaxis), number of entries into the center zone. A decrease in center time is indicative of increased anxiety.
- Cleaning: Thoroughly clean the arena with 70% ethanol between each animal to eliminate olfactory cues.

The MWM is a widely used test to assess spatial learning and memory, which are hippocampus-dependent functions.[\[9\]](#)[\[13\]](#)[\[14\]](#)

Apparatus:

- A large circular pool filled with opaque water (e.g., by adding non-toxic white paint or milk powder).
- An escape platform submerged just below the water surface.
- Visual cues placed around the pool.
- A video tracking system.

Protocol:

- Acquisition Phase (Learning):
 - Conduct 4 trials per day for 5 consecutive days.
 - For each trial, gently place the animal into the water at one of four randomly chosen starting positions.
 - Allow the animal to swim and find the hidden platform. If the animal does not find the platform within a set time (e.g., 60-90 seconds), guide it to the platform.
 - Allow the animal to remain on the platform for 15-30 seconds.
- Probe Trial (Memory):

- 24 hours after the last acquisition trial, remove the platform from the pool.
- Place the animal in the pool and allow it to swim for a fixed duration (e.g., 60 seconds).
- Data Analysis:
 - Learning: Latency to find the platform, distance swam to reach the platform across acquisition trials.
 - Memory: Time spent in the target quadrant (where the platform was located), number of times the animal crosses the former platform location during the probe trial.

Neurobehavioral Test	Primary Endpoints Measured	Interpretation of BDE-183 Induced Effects
Open Field Test	Total distance traveled, time in center, center entries	Hyperactivity or hypoactivity, anxiety-like behavior
Morris Water Maze	Escape latency, path length, time in target quadrant	Deficits in spatial learning and memory

Hepatotoxicity Assessment

The liver is a primary target organ for PBDE toxicity, with effects including increased liver weight and cellular damage.[\[4\]](#)[\[15\]](#)

Measurement of liver enzymes in the serum is a standard method for assessing liver damage.

Protocol:

- Blood Collection: At the end of the study, collect blood from the animals via cardiac puncture or another approved method following euthanasia.
- Serum Separation: Allow the blood to clot and then centrifuge to separate the serum.[\[16\]](#)
- Enzyme Assays: Use commercially available assay kits or an automated clinical chemistry analyzer to measure the activity of:

- Alanine Aminotransferase (ALT): A sensitive indicator of hepatocellular injury.[17][18][19]
- Aspartate Aminotransferase (AST): Another enzyme that is elevated upon liver damage. [16][18][19]

Histopathological examination provides a detailed assessment of cellular changes in the liver.

Protocol:

- Tissue Collection: Immediately after euthanasia, carefully excise the liver and record its weight.
- Fixation: Fix a portion of the liver in 10% neutral buffered formalin.
- Processing and Staining:
 - Dehydrate the fixed tissue through a series of graded alcohols.
 - Embed the tissue in paraffin.
 - Section the paraffin blocks and mount the sections on microscope slides.
 - Stain the sections with Hematoxylin and Eosin (H&E) for general morphological assessment.[10][20][21][22]
- Microscopic Examination: A qualified pathologist should examine the slides for evidence of:
 - Hepatocellular necrosis or apoptosis
 - Inflammatory cell infiltration
 - Steatosis (fatty change)
 - Fibrosis

Endocrine Disruption Assessment

BDE-183 can interfere with the thyroid hormone system, which is critical for normal development and metabolism.[23][24][25]

Quantification of circulating thyroid hormones is a direct measure of thyroid function.

Protocol:

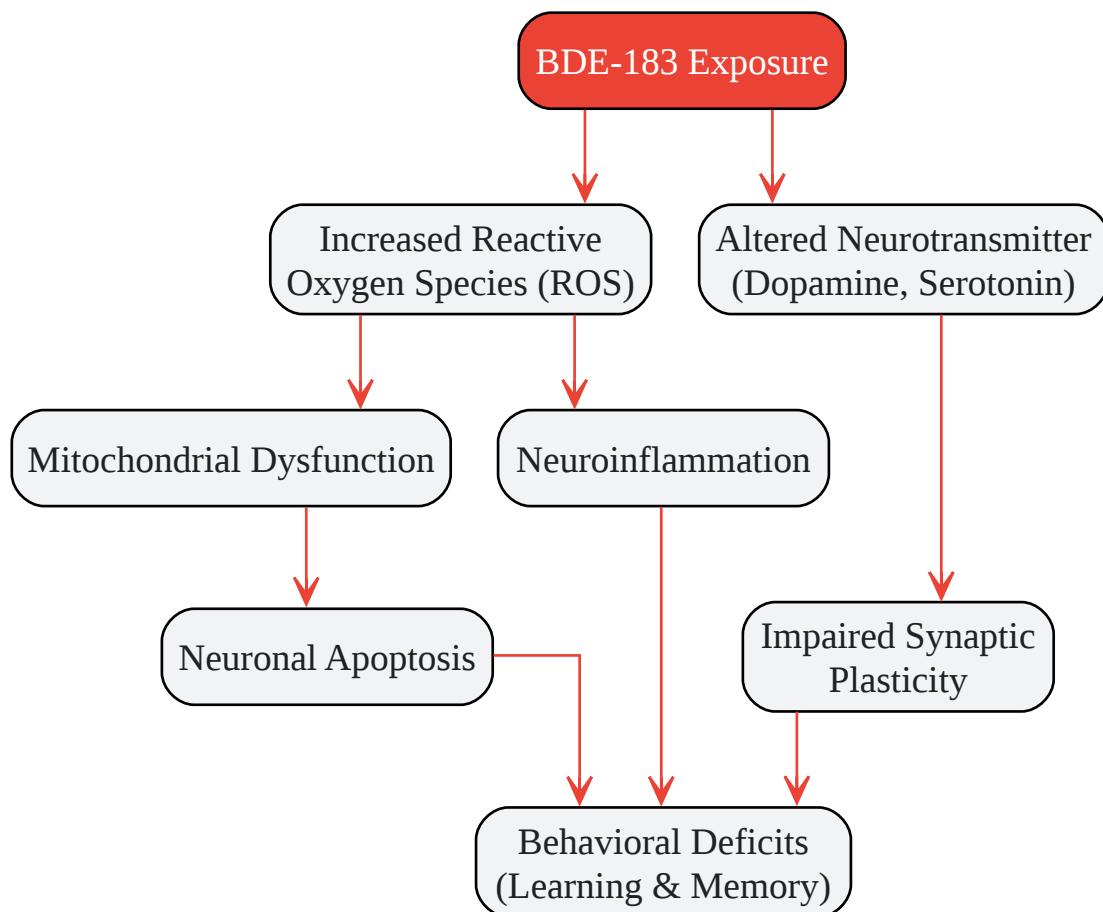
- Serum Collection: Collect and prepare serum as described for hepatotoxicity assessment.
- Hormone Assays: Use specific radioimmunoassays (RIA) or enzyme-linked immunosorbent assays (ELISA) to measure the concentrations of:
 - Thyroxine (T4): The primary hormone produced by the thyroid gland.[26][27][28]
 - Triiodothyronine (T3): The more active form of thyroid hormone.
 - Thyroid-Stimulating Hormone (TSH): A pituitary hormone that regulates thyroid hormone production.[26][29]

Endpoint	Parameter	Methodology	Expected Outcome with BDE-183
Hepatotoxicity	Serum ALT/AST	Biochemical Assay	Increased levels
Liver Histopathology	H&E Staining	Necrosis, inflammation, steatosis	
Endocrine Disruption	Serum T3, T4, TSH	Radioimmunoassay (RIA)	Altered hormone levels (e.g., decreased T4)

Mechanistic Insights: Signaling Pathways Affected by BDE-183

Understanding the molecular mechanisms underlying BDE-183 toxicity is crucial for risk assessment. The following diagrams illustrate key signaling pathways that are thought to be perturbed by BDE-183 exposure.

Neurotoxicity Signaling Pathway

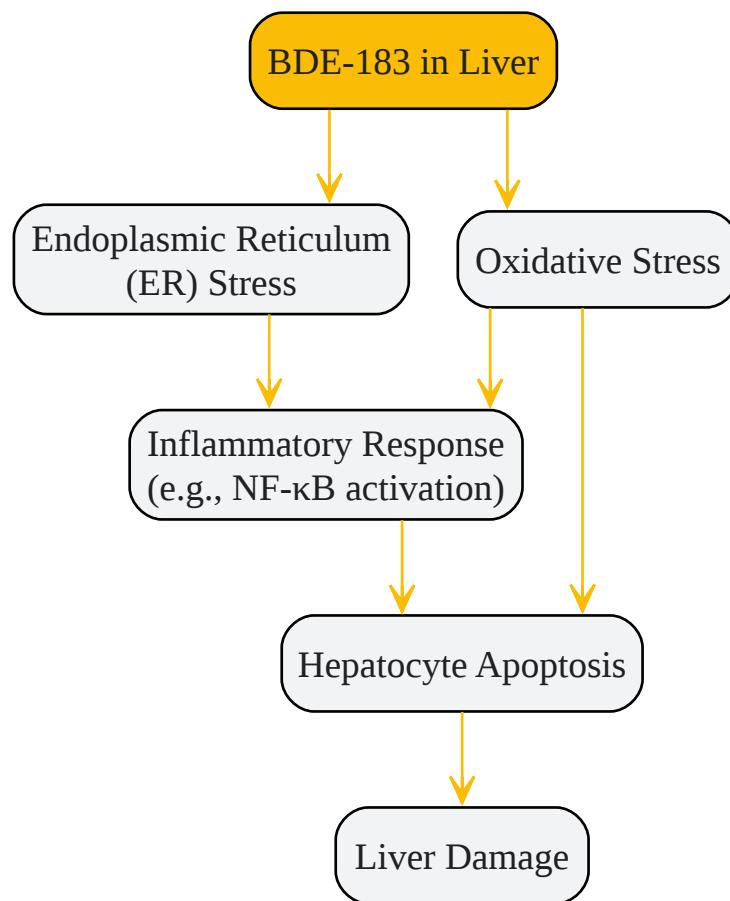


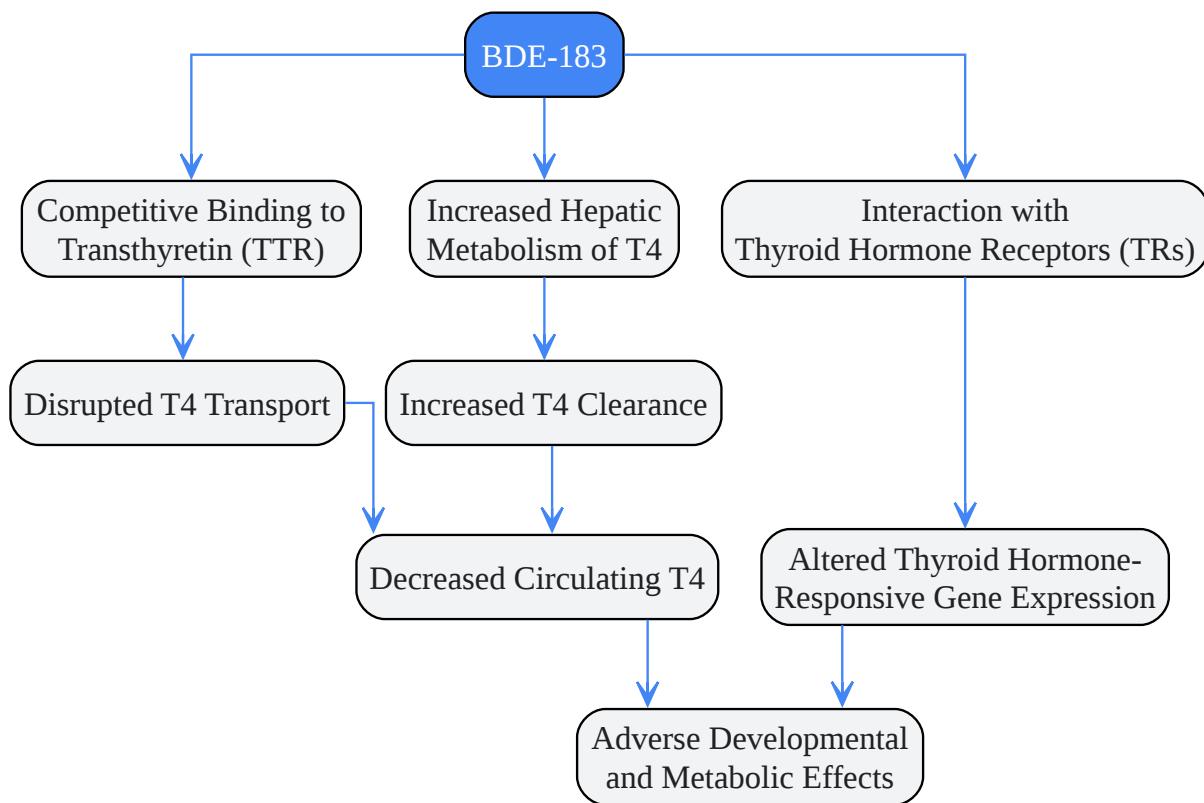
[Click to download full resolution via product page](#)

Caption: Proposed neurotoxicity pathway of BDE-183.

BDE-183 is hypothesized to induce neurotoxicity through the generation of reactive oxygen species (ROS), leading to oxidative stress and mitochondrial dysfunction.[30][31] This can trigger apoptotic cell death in neurons and promote neuroinflammation.[30][31] Additionally, BDE-183 may alter the levels of key neurotransmitters like dopamine and serotonin, impairing synaptic plasticity and ultimately contributing to behavioral deficits.[3]

Hepatotoxicity Signaling Pathway





[Click to download full resolution via product page](#)

Caption: Mechanisms of BDE-183-induced thyroid hormone disruption.

BDE-183 can disrupt the thyroid hormone system through multiple mechanisms. It can competitively bind to thyroid hormone transport proteins like transthyretin (TTR), displacing thyroxine (T4) and increasing its clearance. [24][25] BDE-183 can also induce hepatic enzymes that metabolize thyroid hormones, further contributing to their depletion. [24][32] Additionally, BDE-183 and its metabolites may interact directly with thyroid hormone receptors, altering the expression of thyroid hormone-responsive genes. [23][24]

Conclusion

The protocols and information provided in this guide offer a robust framework for investigating the *in vivo* effects of BDE-183 using rodent models. By systematically evaluating neurobehavioral, hepatic, and endocrine endpoints, researchers can gain a comprehensive understanding of the toxicological profile of this environmentally persistent compound.

Adherence to rigorous experimental design, standardized protocols, and ethical guidelines is paramount for generating high-quality, reproducible data that can effectively inform human health risk assessment and regulatory decision-making.

References

- Dingemans, M. M. L., van den Berg, M., & Westerink, R. H. S. (2011). Neurotoxicity of Brominated Flame Retardants: (In)direct Effects of Parent and Hydroxylated Polybrominated Diphenyl Ethers on the (Developing) Nervous System. *Environmental Health Perspectives*, 119(7), 900–907. [\[Link\]](#)
- Supplementary Material. (n.d.). Liver function.
- Letcher, R. J., Law, R. J., Alaee, M., Brown, T. M., & Fernie, K. J. (2009). Metabolism in the toxicokinetics and fate of brominated flame retardants - A review.
- Ibhazehiebo, K., Iwasaki, T., Kimura-Kuroda, J., Miyazaki, W., & Kashiwagi, Y. (2011). Disruption of thyroid hormone receptor-mediated transcription and thyroid hormone-induced Purkinje cell dendrite arborization by polybrominated diphenyl ethers. *Environmental Health Perspectives*, 119(2), 168–175. [\[Link\]](#)
- ResearchGate. (n.d.). Histopathology of mice liver (H & E). Experimental protocol is... [\[Link\]](#)
- León-Olea, M., Rivas-Arancibia, S., & González-Salazar, W. A. (2021). Neurotransmitter Systems Affected by PBDE Exposure: Insights from In Vivo and In Vitro Neurotoxicity Studies. *International Journal of Molecular Sciences*, 22(16), 8887. [\[Link\]](#)
- Anilocus. (n.d.). Open Field Test Protocol for Anxiety-Like Behavior in Rodents. [\[Link\]](#)
- Blystone, C., C-Y. Lin, & Lau, C. (2021). Assessment of Mouse Liver Histopathology Following Exposure to HFPO-DA With Emphasis on Understanding Mechanisms of Hepatocellular Death.
- Wang, Y., Zhang, Y., & Chen, J. (2023). Endocrine disrupting and carcinogenic effects of decabromodiphenyl ether. *Frontiers in Endocrinology*, 14, 1189324. [\[Link\]](#)
- Dar, P. A., & Singh, L. R. (2023). An Analysis of the Structural Relationship between Thyroid Hormone-Signaling Disruption and Polybrominated Diphenyl Ethers: Potential Implications for Male Infertility. *Toxics*, 11(2), 148. [\[Link\]](#)
- Van der Loo, M., & De Deyn, P. P. (2017). Adapted Morris Water Maze protocol to prevent interference from confounding motor deficits on cognitive functioning. *Journal of Neuroscience Methods*, 289, 52–56. [\[Link\]](#)
- Garcia, M. D., Cacicedo, L., & Morreale de Escobar, G. (1977). Validation of a Radioimmunoassay for Rat - Thyrotrophic Hormone. II. Comparison with the McKenzie Bioassay. *Endocrinology*, 101(5), 1549–1556. [\[Link\]](#)
- Nunes, M. T., & Bianco, A. C. (2001). Novel immunoassay for TSH measurement in rats. *Brazilian Journal of Medical and Biological Research*, 34(3), 361–366. [\[Link\]](#)

- Khan, M. R., & Al-Dhfyan, A. (2016). Histopathological and biochemical assessment of liver damage in albino Wistar rats treated with cytotoxic platinum compounds in combination with 5-fluorouracil. *Archives of Medical Science*, 12(6), 1165–1174. [\[Link\]](#)
- Kiec-Wilk, B., Razny, U., & Polus, A. (2022). Inexpensive, Accurate, and Stable Method to Quantitate Blood Alanine Aminotransferase (ALT) Levels. *Methods and Protocols*, 5(5), 79. [\[Link\]](#)
- Wang, Y., Zhang, Y., & Chen, J. (2023). Endocrine disrupting and carcinogenic effects of decabromodiphenyl ether. *Frontiers in Endocrinology*, 14. [\[Link\]](#)
- McNally, J., & McRobb, L. S. (2014). Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases. *Journal of Visualized Experiments*, (91), 51729. [\[Link\]](#)
- Mezencev, R., & Feshuk, M. (2021). The association between histopathologic effects and liver weight changes induced in mice and rats by chemical exposures: an analysis of the data from Toxicity Reference Database (ToxRefDB). *Journal of Toxicology and Environmental Health, Part A*, 84(1), 1–16. [\[Link\]](#)
- Khan, M. R., & Al-Dhfyan, A. (2016). Histopathological and biochemical assessment of liver damage in albino Wistar rats treated with cytotoxic platinum compounds in combination with 5-fluorouracil. *Archives of Medical Science*, 12(6), 1165–1174. [\[Link\]](#)
- News-Medical. (2024).
- Hassan, I., O'Shaughnessy, K. L., & Crofton, K. M. (2022). An Optimized Radioimmunoassay for Quantification of Total Serum Thyroxine (T4) in Fetal, Neonatal, and Pregnant Rats. *Toxicological Sciences*, 187(1), 101–110. [\[Link\]](#)
- Li, Z.-H., Liu, H.-Y., & Wang, J.-S. (2020). Hepatic oxidative stress, DNA damage and apoptosis in adult zebrafish following sub-chronic exposure to BDE-47 and BDE-153. *Journal of Applied Toxicology*, 40(11), 1542–1551. [\[Link\]](#)
- Tatem, K. S., & Quinn, J. L. (2018). The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior. *Methods in Molecular Biology*, 1799, 131–136. [\[Link\]](#)
- Chopra, I. J., & Solomon, D. H. (1974). Evaluation of T4 radioimmunoassay as a screening test for thyroid function. *The Journal of Nuclear Medicine*, 15(1), 1–5. [\[Link\]](#)
- Staskal, D. F., Diliberto, J. J., & Birnbaum, L. S. (2006). Toxicokinetics of polybrominated diphenyl ether congeners 47, 99, 100, and 153 in mice. *Toxicological Sciences*, 94(1), 28–37. [\[Link\]](#)
- Costa, L. G., Giordano, G., & Guizzetti, M. (2014). A mechanistic view of polybrominated diphenyl ether (PBDE) developmental neurotoxicity. *Toxicology Letters*, 230(2), 282–294. [\[Link\]](#)
- Elabscience. (n.d.). Alanine Aminotransferase (ALT/GPT) Activity Assay Kit. [\[Link\]](#)
- Van der Loo, M., & De Deyn, P. P. (2017). Adapted Morris Water Maze protocol to prevent interference from confounding motor deficits on cognitive functioning. *Journal of*

Neuroscience Methods, 289, 52–56. [Link]

- Marciano, S., & Marongiu, R. (2021). Open Field. protocols.io. [Link]
- Yang, J., Wang, S., & Li, J. (2023). Hepatotoxicity evaluation and possible mechanisms of decabrominated diphenyl ethers (BDE-209) in broilers: Oxidative stress, inflammatory, and transcriptomics. Ecotoxicology and Environmental Safety, 264, 115460. [Link]
- UC Davis. (2019).
- ResearchGate. (n.d.). Assessment of human thyroid function using radioimmunoassay and enzyme-linkedimmuno-sorbent-assay. [Link]
- Legler, J., & Brouwer, A. (2003). Are brominated flame retardants endocrine disrupting?
- Darnerud, P. O., Eriksen, G. S., Jóhannesson, T., Larsen, P. B., & Viluksela, M. (2001). Polybrominated diphenyl ethers: occurrence, dietary exposure, and toxicology. Environmental Health Perspectives, 109(Suppl 1), 49–68. [Link]
- National Toxicology Program. (2016). NTP Technical Report on the Toxicology Studies of a Pentabromodiphenyl Ether Mixture [DE-71 (Technical Grade)] (CASRN 32534-81-9) in F344/N Rats and B6C3F1/N Mice and Toxicology and Carcinogenesis Studies of a Pentabromodiphenyl Ether Mixture [DE-71 (Technical Grade)] in Wistar Han [Crl:WI(Han)] Rats and B6C3F1/N Mice (Gavage Studies). NTP TR 589. [Link]
- Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory.
- Dunnick, J. K., Nyska, A., & Hailey, J. R. (2008). Characterization of Liver Toxicity in F344/N Rats and B6C3F1 mice after Exposure to a Flame Retardant containing lower molecular weight Polybrominated Diphenyl Ethers.
- Costa, L. G., Giordano, G., & Guizzetti, M. (2014). A mechanistic view of polybrominated diphenyl ether (PBDE) developmental neurotoxicity. Toxicology Letters, 230(2), 282–294. [Link]
- Sanders, J. M., Chen, L.-J., & Burka, L. T. (2007). Absorption, distribution, metabolism and excretion (ADME) study with 2,2',4,4',5,6'-hexabromodiphenyl ether (BDE-154)
- Sun, Y., Li, J., & Zhang, X. (2020). Hepatotoxicity of decabromodiphenyl ethane (DBDPE) and decabromodiphenyl ether (BDE-209) in 28-day exposed Sprague-Dawley rats. Science of The Total Environment, 704, 135783. [Link]
- Wang, Y., & Dai, J. (2024). Mechanistic Analysis of Decabromodiphenyl Ether-Induced Neurotoxicity in Humans Using Network Toxicology and Molecular Docking. Biological & Pharmaceutical Bulletin, 47(3), 366–374. [Link]
- Sanders, J. M., Chen, L.-J., & Burka, L. T. (2007). Absorption, distribution, metabolism and excretion (ADME) study with 2,2',4,4',5,6'-hexabromodiphenyl ether (BDE-154)
- ResearchGate. (n.d.). Hepatotoxicity of decabromodiphenyl ethane (DBDPE) and decabromodiphenyl ether (BDE-209)

- Ali, I., & Chen, J. (2022). Toxic Effects and Mechanisms of Polybrominated Diphenyl Ethers. *International Journal of Molecular Sciences*, 23(23), 15003. [Link]
- El-Beshbishi, H. A., Aly, H. A. A., & El-Shafey, M. (2013). Oxidative Stress and Keap1-Nrf2 Pathway Involvement in Bisphenol A-Induced Liver Damage in Rats. *Toxicology and Industrial Health*, 29(7), 624–634. [Link]
- Sanders, J. M., Chen, L.-J., & Burka, L. T. (2007). Absorption, distribution, metabolism and excretion (ADME) study with 2,2',4,4',5,6'-hexabromodiphenyl ether (BDE-154)
- D'Souza, R., & D'Souza, R. (2020). Absorption, Distribution, Metabolism and Excretion of Biopharmaceutical Drug Products. IntechOpen. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. The association between histopathologic effects and liver weight changes induced in mice and rats by chemical exposures: an analysis of the data from Toxicity Reference Database (ToxRefDB) | Risk Assessment Portal | US EPA [assessments.epa.gov]
- 2. file.elabscience.com [file.elabscience.com]
- 3. Neurotransmitter Systems Affected by PBDE Exposure: Insights from In Vivo and In Vitro Neurotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Liver Toxicity in F344/N Rats and B6C3F1 mice after Exposure to a Flame Retardant containing lower molecular weight Polybrominated Diphenyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toxicokinetics of polybrominated diphenyl ether congeners 47, 99, 100, and 153 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Absorption, distribution, metabolism and excretion (ADME) study with 2,2',4,4',5,6'-hexabromodiphenyl ether (BDE-154) in male Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. news-medical.net [news-medical.net]

- 10. researchgate.net [researchgate.net]
- 11. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Open Field [protocols.io]
- 13. Adapted Morris Water Maze protocol to prevent interference from confounding motor deficits on cognitive functioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hepatotoxicity of decabromodiphenyl ethane (DBDPE) and decabromodiphenyl ether (BDE-209) in 28-day exposed Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. thno.org [thno.org]
- 17. Inexpensive, Accurate, and Stable Method to Quantitate Blood Alanine Aminotransferase (ALT) Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Mouse AST ELISA Kit (ab263882) | Abcam [abcam.com]
- 20. Assessment of Mouse Liver Histopathology Following Exposure to HFPO-DA With Emphasis on Understanding Mechanisms of Hepatocellular Death - PMC [pmc.ncbi.nlm.nih.gov]
- 21. archivesofmedicalscience.com [archivesofmedicalscience.com]
- 22. Histopathological and biochemical assessment of liver damage in albino Wistar rats treated with cytotoxic platinum compounds in combination with 5-fluorouracil [archivesofmedicalscience.com]
- 23. Disruption of thyroid hormone receptor-mediated transcription and thyroid hormone-induced Purkinje cell dendrite arborization by polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Endocrine disrupting and carcinogenic effects of decabromodiphenyl ether - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Endocrine disrupting and carcinogenic effects of decabromodiphenyl ether [frontiersin.org]
- 26. revistas.unav.edu [revistas.unav.edu]
- 27. An Optimized Radioimmunoassay for Quantification of Total Serum Thyroxine (T4) in Fetal, Neonatal, and Pregnant Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 28. ccjm.org [ccjm.org]

- 29. Novel immunoassay for TSH measurement in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Neurotoxicity of Brominated Flame Retardants: (In)direct Effects of Parent and Hydroxylated Polybrominated Diphenyl Ethers on the (Developing) Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 31. A mechanistic view of polybrominated diphenyl ether (PBDE) developmental neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 32. fnw.ratcatinc.com [fnw.ratcatinc.com]
- To cite this document: BenchChem. [Application Notes and Protocols for In Vivo Assessment of BDE-183 Toxicity]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3428689#animal-models-for-studying-the-in-vivo-effects-of-bde-183]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com